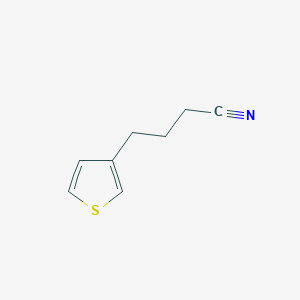

4-(Thiophen-3-yl)butanenitrile

Overview

Description

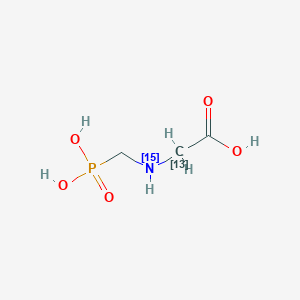

“4-(Thiophen-3-yl)butanenitrile” is a chemical compound with the molecular formula C8H9NS and a molecular weight of 151.23 . It is used in research .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “4-(Thiophen-3-yl)butanenitrile”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “4-(Thiophen-3-yl)butanenitrile” consists of a thiophene ring attached to a butanenitrile group . Thiophene is a five-membered heterocyclic compound containing a sulfur atom .Chemical Reactions Analysis

Thiophene derivatives, including “4-(Thiophen-3-yl)butanenitrile”, are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

4-(Thiophen-3-yl)butanenitrile: and its derivatives have been explored for their potential in anticancer therapy. The thiophene nucleus is a common motif in several anticancer drugs due to its ability to interact with various biological targets. Research has shown that thiophene derivatives can act as kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and survival . By inhibiting these kinases, these compounds can prevent the proliferation of cancer cells.

Material Science: Organic Electronics

In the field of material science, particularly in organic electronics, 4-(Thiophen-3-yl)butanenitrile derivatives serve as building blocks for organic semiconductors . Their ability to donate electrons and their stable, electron-rich structure make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are critical for developing flexible, lightweight, and energy-efficient electronic devices.

Pharmaceutical Development: Anti-Inflammatory and Antimicrobial Agents

Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects . This makes 4-(Thiophen-3-yl)butanenitrile a valuable compound in the development of new pharmaceuticals. Its structural versatility allows for the synthesis of various analogs that can be optimized for enhanced activity and reduced toxicity.

Chemical Industry: Corrosion Inhibitors

In industrial applications, thiophene compounds are used as corrosion inhibitors . They can form protective layers on metals, preventing oxidative damage and prolonging the life of industrial machinery and infrastructure. The study of 4-(Thiophen-3-yl)butanenitrile derivatives in this context could lead to more effective and environmentally friendly corrosion protection solutions.

Academia: Research Tool in Biochemistry

Academic research utilizes thiophene derivatives like 4-(Thiophen-3-yl)butanenitrile as tools to study biochemical processes . They can act as probes or inhibitors to understand enzyme mechanisms, receptor-ligand interactions, and other cellular functions. This fundamental research is essential for the discovery of new therapeutic targets.

Environmental Science: Development of Sensors

The electronic properties of thiophene derivatives make them suitable for the development of sensors . These sensors can detect environmental pollutants, toxins, and other hazardous substances with high sensitivity and selectivity. Research into 4-(Thiophen-3-yl)butanenitrile could contribute to the creation of new sensor technologies for environmental monitoring and protection.

Future Directions

“4-(Thiophen-3-yl)butanenitrile” is currently used for research purposes . Given the interest in thiophene-based analogs for their potential biological activity , it is likely that future research will continue to explore the properties and applications of “4-(Thiophen-3-yl)butanenitrile” and similar compounds.

properties

IUPAC Name |

4-thiophen-3-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBXIVWULHMUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiophen-3-yl)butanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)

![(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol](/img/structure/B1443866.png)

![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)